molecular formula C11H13ClO B13247474 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13247474
M. Wt: 196.67 g/mol
InChI Key: CKOVWVXWTPJBGA-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene ( 2060040-23-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 11 H 13 ClO and a molecular weight of 196.67 g/mol, this tetrahydronaphthalene (tetralin) derivative is characterized by a methoxy group at the 5-position and a chloro substituent at the 2-position of the fused bicyclic ring system . This compound belongs to a class of structures recognized as privileged scaffolds in medicinal chemistry. The tetrahydronaphthalene core is a versatile building block for synthesizing more complex molecules. While the specific biological profile of this exact chloro-methoxy derivative is not fully detailed in public literature, closely related tetrahydronaphthalene analogues have demonstrated significant pharmacological potential. Recent research has explored similar structures as novel inhibitors of Mycobacterium tuberculosis ATP synthase for tuberculosis treatment and as key intermediates in the synthesis of antimicrobial sulfonamide agents . Furthermore, 2-aminotetralin derivatives are extensively investigated for their affinity for central nervous system targets, particularly various serotonin receptor subtypes . The presence of both chloro and methoxy functional groups on the tetralin ring makes this compound a particularly valuable and flexible intermediate for further chemical exploration, including structure-activity relationship (SAR) studies and the development of new therapeutic candidates. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C11H13ClO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7H2,1H3

InChI Key

CKOVWVXWTPJBGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene typically involves the chlorination and methoxylation of 1,2,3,4-tetrahydronaphthalene. One common method is the electrophilic aromatic substitution reaction, where 1,2,3,4-tetrahydronaphthalene is treated with chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the chlorine atom. Subsequently, the methoxy group can be introduced via a nucleophilic substitution reaction using sodium methoxide in methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide, sodium ethoxide, or other nucleophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Scientific Research Applications

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene is significant in various scientific research applications:

  • Medicinal Chemistry: It serves as a precursor in synthesizing biologically active compounds. The compound's unique structure allows it to be a scaffold in developing new pharmaceuticals for various receptors or enzymes.
  • Material Science: It can be used in creating novel polymers or functional materials.
  • Interaction Studies: These studies are essential for understanding the pharmacological properties of this compound. Investigations into its binding affinity with specific receptors, such as histamine H1, could provide insights into its therapeutic potential. Studies on solvolysis rates also reveal how structural variations impact reactivity and stability in biological systems.

Solvolysis Studies

Solvolysis studies involving compounds structurally similar to this compound provide insights into their chemical behavior.

  • Solvolysis of trichloroacetate esters of 2-methoxy-1,2-dihydro-1-naphthols shows significant differences in rates between cis and trans isomers . For instance, the ratio of solvolysis rates between cis and trans isomers (kcis/ktransk_{cis}/k_{trans}) can be as high as 1800 in aqueous acetonitrile .
  • This behavior mirrors the acid-catalyzed dehydration of trans- and cis-naphthalene-1,2-dihydrodiols to form 2-naphthol, where kcis/ktransk_{cis}/k_{trans} = 440, but contrasts with the solvolysis of tetrahydronaphthalene substrates, such as 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes, where ktrans/kcisk_{trans}/k_{cis} = 0.5 .

Potential Therapeutic Applications

Tetrahydronaphthalene derivatives have shown potential in various therapeutic applications:

  • Ring-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes are effective as selective inhibitors of serotonin reuptake .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of tetrahydronaphthalene derivatives are heavily influenced by substituent type, position, and stereochemistry. Key comparisons include:

Table 1: Structural Comparison of Tetrahydronaphthalene Derivatives
Compound Name Substituents (Position) Key Functional Groups Core Structure References
2-Chloro-5-methoxy-THN* Cl (2), OMe (5) Chloro, Methoxy Tetrahydronaphthalene -
5-Methoxy-2-tetralone OMe (5), Oxo (2) Methoxy, Ketone Oxo-THN
YAU-17 (cis-1-benzoyloxy-2-dimethylamino-THN) Benzoyloxy (1), Dimethylamino (2) Ester, Amine Tetrahydronaphthalene
8-Chloro-5-methoxy-4-oxo-THN Cl (8), OMe (5), Oxo (4) Chloro, Methoxy, Ketone Oxo-THN
5-Methyl-THN Me (5) Methyl Tetrahydronaphthalene

*THN: 1,2,3,4-Tetrahydronaphthalene

  • Substituent Reactivity : The chlorine atom in 2-Chloro-5-methoxy-THN may enhance electrophilic substitution resistance compared to methyl or methoxy groups, as seen in bromination studies of similar THN derivatives .

Pharmacological Activities

Physicochemical and Toxicological Considerations

  • Partition Coefficients : YAU-17’s partition coefficient (chloroform/phosphate buffer) correlates with its local anesthetic potency . For 2-Chloro-5-methoxy-THN, the chloro group may increase lipophilicity compared to methoxy or methyl analogs, influencing bioavailability.
  • Toxicity: Naphthalene derivatives metabolize into reactive epoxides (e.g., 1,2-dihydroxy-3,4-epoxy-THN ).

Biological Activity

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C11H13ClOC_{11}H_{13}ClO and a molecular weight of 196.67 g/mol. This compound features a bicyclic structure that includes a chlorine atom and a methoxy group, which influence its chemical reactivity and biological activity. The unique structural characteristics of this compound make it a subject of interest in medicinal chemistry and pharmacology.

The compound's structure allows for various chemical reactions, particularly due to the presence of the chlorine atom, which can participate in nucleophilic substitution reactions, and the methoxy group that affects its electrophilic and nucleophilic properties. The solvolysis reactions of this compound have shown notable differences in reactivity between its cis and trans isomers, indicating potential for selective biological applications.

Biological Activity

Research indicates that this compound may possess significant biological activity. Interaction studies are crucial for understanding its pharmacological properties, particularly its binding affinity with various receptors. For instance, preliminary investigations suggest potential interactions with histamine H1 receptors, which could imply applications in treating allergic reactions or other related conditions.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructural FeaturesNotable Biological Activity
1-Chloro-1,2,3,4-tetrahydronaphthaleneChlorine at position 1Different reactivity profile; potential anti-inflammatory effects
2-Methoxy-1-naphtholHydroxy group instead of chlorineExhibits antioxidant properties
5-Methoxy-1-naphtholHydroxy group at position 5Potential anti-cancer activity
6-Chloro-5-methoxy-1-naphtholChlorine at position 6Altered steric hindrance; varied receptor binding
2-Chloro-6-methoxy-1-naphtholChlorine at position 6Different electronic effects; potential for drug development

Case Studies and Research Findings

A study evaluating the antiproliferative effects of various analogues demonstrated that compounds structurally related to this compound exhibited varying degrees of activity against cancer cell lines. For example, some derivatives showed significant inhibition of cell proliferation in murine keratinocytes and malignant melanoma cells. This suggests that modifications to the tetrahydronaphthalene structure can lead to enhanced biological efficacy .

Another investigation focused on the solvolysis rates of different isomers revealed that structural variations significantly impact both reactivity and stability in biological systems. The findings indicated that the cis isomer of this compound reacted more favorably under certain conditions due to steric effects and electronic stabilization provided by the methoxy group .

Potential Applications

Given its unique structure and preliminary biological activity data, this compound holds promise as a precursor for synthesizing biologically active compounds. Its potential applications extend to:

  • Medicinal Chemistry : Development of new pharmaceuticals targeting specific receptors or enzymes.
  • Material Science : Creation of novel polymers or functional materials due to its chemical properties .

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